molecular formula C18H17BrN4O5 B1227183 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

Cat. No. B1227183
M. Wt: 449.3 g/mol
InChI Key: CBQGPXLCRKCKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : One study presents the synthesis of a related compound through the interaction of methyl esters with Lawesson’s reagent, demonstrating techniques relevant to the synthesis of complex organic compounds like 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

  • Chemical Transformations : Research includes the study of nucleophilic and electrophilic reactions of related compounds, leading to the synthesis of various derivatives with potential scientific applications (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992).

Potential Applications in Drug Design

  • Derivative Synthesis for Drug Development : The creation of new derivatives of related compounds is a key area of research, with implications for the development of new pharmaceuticals (Čačić et al., 2009).

  • Antitumor Activities : Studies have explored the synthesis of similar compounds and their potential antitumor activities, indicating a possible application in cancer treatment (Jing, 2011).

Novel Heterocyclic Systems and Molecular Structures

  • Heterocyclic System Synthesis : Research on the synthesis of novel heterocyclic systems using similar compounds could contribute to advancements in various scientific fields (Dolzhenko, Dolzhenko, & Chui, 2007).

  • Structural Analysis and Molecular Modeling : Molecular modeling and structural analysis of derivatives offer insights into their potential uses in scientific research (Ghareb et al., 2017).

properties

Product Name

2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

Molecular Formula

C18H17BrN4O5

Molecular Weight

449.3 g/mol

IUPAC Name

(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetate

InChI

InChI=1S/C18H17BrN4O5/c19-11-3-4-13-20-12(7-14(24)22(13)8-11)10-28-15(25)9-23-16(26)18(21-17(23)27)5-1-2-6-18/h3-4,7-8H,1-2,5-6,9-10H2,(H,21,27)

InChI Key

CBQGPXLCRKCKJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)OCC3=CC(=O)N4C=C(C=CC4=N3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
Reactant of Route 3
Reactant of Route 3
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester

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